2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL is a fluorinated amino alcohol with the molecular formula C9H10F4N and a molecular weight of approximately 223.17 g/mol. It features a unique structure that includes an amino group, a hydroxyl group, and both fluorine and trifluoromethyl substituents on a phenyl ring. This compound is notable for its potential applications in medicinal chemistry due to its distinctive electronic properties imparted by the fluorine atoms, which enhance lipophilicity and influence biological interactions.
These reactions are significant for modifying the compound's structure and enhancing its biological activity or pharmacological properties .
The biological activity of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL is influenced by its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances binding affinity to proteins or receptors due to increased lipophilicity. This compound has shown potential in various pharmacological studies, acting as a ligand that can modulate enzyme activity or receptor function. Its unique electronic properties allow it to participate in hydrogen bonding and other interactions critical for biological efficacy .
The synthesis of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL typically involves the following steps:
This multi-step synthesis allows for the efficient production of the desired compound while maintaining high yields .
2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL has various applications in medicinal chemistry and drug development:
The fluorinated nature of this compound enhances its potential utility in drug design due to improved metabolic stability and bioavailability .
Interaction studies have demonstrated that 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL can effectively bind to various biological targets. The trifluoromethyl group increases hydrophobic interactions, which can enhance binding affinity to proteins or enzymes. Studies suggest that this compound may act as an inhibitor or modulator of specific pathways, making it valuable for further research into its mechanism of action .
Several compounds share structural similarities with 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol | Contains amino and hydroxyl groups; fluorinated phenyl ring | Unique combination of trifluoromethyl and amino groups enhances reactivity |
| 2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol | Similar structure but different position of fluorine atom | Different stereochemistry may influence biological activity |
| 2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]ethanol | Chlorine instead of fluorine | Different electronic properties may affect reactivity and binding |
| 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine | Lacks hydroxyl group | Limited functionality compared to the target compound |
The unique combination of functional groups in 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-OL differentiates it from these similar compounds, potentially leading to distinct chemical behaviors and biological activities .